molecular formula C19H24N4O2 B2377719 N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396791-71-1

N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2377719
CAS No.: 1396791-71-1
M. Wt: 340.427
InChI Key: UJZVJDSAAASSJQ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a piperidinyl group, and a pyridazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridazine intermediate.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, involving a methoxyphenethyl halide and a pyridazine boronic acid or similar intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridazine ring or the side chains are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles in solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases such as cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the mechanisms of action of various biological targets.

    Industrial Applications: It may be explored for its potential use in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways that control cell growth, differentiation, or survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-carboxylate: A structurally related compound with a carboxylate group instead of a carboxamide group.

    N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-sulfonamide: A compound with a sulfonamide group, which may exhibit different chemical reactivity and biological activity.

    N-(3-methoxyphenethyl)-6-(piperidin-1-yl)pyridazine-3-thioamide: A thioamide derivative with potential differences in its mechanism of action and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-25-16-7-5-6-15(14-16)10-11-20-19(24)17-8-9-18(22-21-17)23-12-3-2-4-13-23/h5-9,14H,2-4,10-13H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZVJDSAAASSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=NN=C(C=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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